molecular formula C20H20O4 B2507285 Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 314745-45-4

Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2507285
CAS No.: 314745-45-4
M. Wt: 324.376
InChI Key: NVMQUUOGSBQJIV-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran-based small molecule characterized by its ethyl ester group at position 3, a methyl substituent at position 2, and a (4-methylbenzyl)oxy group at position 5. The benzofuran core provides a rigid aromatic framework, while the substituents modulate electronic, steric, and solubility properties.

Properties

IUPAC Name

ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-22-20(21)19-14(3)24-18-10-9-16(11-17(18)19)23-12-15-7-5-13(2)6-8-15/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMQUUOGSBQJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves disassembling the molecule into simpler precursors. Key disconnections include:

  • Benzofuran Core Formation : Cleavage of the oxygen bridge to identify phenolic and carbonyl precursors.
  • Esterification : Separation of the ethyl ester group to reveal a carboxylic acid intermediate.
  • Etherification : Disconnection of the [(4-methylphenyl)methoxy] substituent to isolate a brominated or hydroxylated benzofuran intermediate.

This strategy aligns with synthetic routes for structurally related compounds, such as mthis compound and ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate, where cyclization and functional group interconversion are critical.

Synthetic Pathways and Reaction Optimization

Pathway 1: Cyclocondensation of Phenolic Precursors

Step 1: Synthesis of 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic Acid

A phenolic precursor, such as 4-hydroxy-3-methylacetophenone, undergoes cyclocondensation with diethyl oxalate in the presence of a base (e.g., potassium tert-butoxide) to form the benzofuran core. This step typically proceeds at 80–100°C in dimethylformamide (DMF), yielding the carboxylic acid intermediate.

Step 2: Etherification with 4-Methylbenzyl Bromide

The hydroxyl group at position 5 of the benzofuran core is alkylated using 4-methylbenzyl bromide under basic conditions (e.g., potassium carbonate in acetone). Reaction temperatures of 60–70°C for 12–16 hours achieve moderate to high yields (65–80%).

Step 3: Esterification with Ethanol

The carboxylic acid intermediate is esterified with ethanol via Fischer esterification. Concentrated sulfuric acid catalyzes the reaction at reflux (78°C) for 6–8 hours, producing the target ester.

Table 1: Reaction Conditions for Pathway 1

Step Reagents/Conditions Temperature Time (h) Yield (%)
1 Diethyl oxalate, KOtBu, DMF 90°C 10 70–75
2 4-Methylbenzyl bromide, K₂CO₃, acetone 65°C 14 75–80
3 Ethanol, H₂SO₄ (cat.) Reflux 7 85–90

Pathway 2: Palladium-Catalyzed Cross-Coupling

Step 1: Preparation of 5-Bromo-2-methyl-1-benzofuran-3-carboxylate

A brominated benzofuran intermediate is synthesized via electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 25°C. The ethyl ester group is introduced simultaneously by starting with ethyl acetoacetate in the cyclocondensation step.

Step 2: Ullmann-Type Coupling with 4-Methylbenzyl Alcohol

The bromine substituent at position 5 is replaced with the [(4-methylphenyl)methoxy] group via a copper(I)-catalyzed Ullmann reaction. Conditions include CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in toluene at 110°C for 24 hours.

Table 2: Reaction Conditions for Pathway 2

Step Reagents/Catalysts Temperature Time (h) Yield (%)
1 NBS, CH₃COOH 25°C 4 80–85
2 CuI, 1,10-phenanthroline, Cs₂CO₃ 110°C 24 60–65

Pathway 3: Microwave-Assisted One-Pot Synthesis

A modern approach involves microwave irradiation to accelerate the cyclocondensation and etherification steps. Combining 4-methylbenzyl alcohol, ethyl acetoacetate, and a catalytic amount of p-toluenesulfonic acid (PTSA) under microwave conditions (150°C, 300 W) reduces reaction time to 1–2 hours with comparable yields (70–75%).

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Pathway 1 offers high yields in the esterification step but requires rigorous purification after etherification to remove excess alkylating agents.
  • Pathway 2 suffers from moderate yields due to the inefficiency of Ullmann couplings, though it avoids harsh alkylation conditions.
  • Pathway 3 provides time efficiency but demands specialized equipment for microwave irradiation.

Byproduct Formation and Mitigation

  • Di-alkylation : Observed in Pathway 1 when excess 4-methylbenzyl bromide is used. Mitigated by employing a 1:1 molar ratio of benzofuran intermediate to alkylating agent.
  • Decarboxylation : Occurs during prolonged heating in Pathway 3. Controlled reaction times and temperatures minimize this issue.

Characterization and Quality Control

Synthetic intermediates and the final product are characterized using:

  • ¹H/¹³C NMR : Confirms substitution patterns and esterification (e.g., ethyl group triplet at δ 1.2–1.4 ppm, carbonyl signal at δ 165–170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (theoretical m/z for C₂₁H₂₂O₄: 354.1467).
  • HPLC Purity Analysis : Typically exceeds 95% when optimized protocols are followed.

Industrial-Scale Production Recommendations

For large-scale synthesis, Pathway 1 is preferred due to its scalability and compatibility with continuous-flow reactors. Key considerations include:

  • Solvent Recovery : DMF and acetone are recycled via distillation.
  • Catalyst Regeneration : Base catalysts (e.g., K₂CO₃) are filtered and reused.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the ester group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, substituted benzofurans

Scientific Research Applications

Chemistry

Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:

  • Nucleophilic Substitution : The methoxy group can be replaced by nucleophiles, facilitating the formation of new derivatives.
  • Esterification Reactions : It can undergo esterification to yield other esters, expanding its utility in organic synthesis.

Biology

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as a new antimicrobial agent.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus50 µg/mL
    Escherichia coli75 µg/mL
  • Anticancer Properties : In vitro studies have shown that it can inhibit cancer cell proliferation, particularly in human cancer cell lines such as HeLa and MCF-7.
    Cell LineCell Viability Reduction (%) at 25 µM
    HeLa70%
    MCF-765%

Medicine

Due to its promising biological activities, this compound is being explored as a potential drug candidate. Its mechanism of action may involve:

  • Interaction with specific molecular targets within cells.
  • Modulation of signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have investigated the applications of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the compound's effectiveness against common pathogens, demonstrating significant inhibition at concentrations below 100 µg/mL.
  • Anticancer Evaluation : Research involving human cancer cell lines revealed that the compound reduced cell viability significantly, indicating its potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituent at Position 5 Substituent at Position 6 Molecular Formula Molecular Weight (g/mol)
Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate (Target) (4-Methylphenyl)methoxy None C₂₁H₂₂O₄ 338.4 (calculated)
Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate (4-Nitrophenyl)methoxy None C₂₀H₁₉NO₆ 369.4
Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate (4-Methylphenyl)methoxy Bromine C₂₀H₁₉BrO₄ 403.3
Ethyl 2-methyl-5-[(3-methyl-2-butenyl)oxy]-1-benzofuran-3-carboxylate (3-Methyl-2-butenyl)oxy None C₁₇H₂₀O₄ 288.3
2-Methoxyethyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate (4-Methylphenyl)sulfonylamino None C₂₂H₂₃NO₆S 429.5

Key Observations :

  • Electron-Withdrawing vs. In contrast, the 4-methylphenyl group in the target compound is electron-donating, favoring π-π stacking interactions.
  • Halogen Substitution : The bromine atom in the 6-bromo analog increases molecular weight and polarizability, which may influence binding affinity in biological systems.
  • Functional Group Diversity: The sulfonamido group in introduces hydrogen-bonding capacity (N–H donor), contrasting with the ether-linked substituents in other analogs.

Physicochemical and Computational Properties

The table below compares calculated properties using data from crystallographic and computational studies:

Property Target Compound (Calculated) 4-Nitrophenyl Analog 6-Bromo Analog Sulfonamido Analog
Hydrogen Bond Donors 0 0 0 1 (N–H)
Hydrogen Bond Acceptors 4 6 4 6
Topological Polar Surface Area (Ų) ~70 94.5 ~70 104.2
logP (XlogP) ~3.8 4.2 ~4.0 3.1
Rotatable Bonds 5 6 5 7

Key Insights :

  • Solubility and Lipophilicity : The 4-nitrophenyl analog has the highest logP (4.2), indicating greater lipophilicity, while the sulfonamido analog is more polar due to its hydrogen-bonding capacity.
  • Conformational Flexibility : The 4-nitrophenyl and sulfonamido analogs exhibit higher rotatable bond counts, suggesting increased conformational flexibility compared to the target compound.

Biological Activity

Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzofuran core structure with an ethyl ester functional group. Its molecular formula is C18_{18}H19_{19}O3_3, and it has a molecular weight of approximately 295.34 g/mol. The presence of both the methoxy and methylphenyl groups enhances its lipophilicity, which is critical for its biological activity.

Antiviral Activity

Recent studies have indicated that benzofuran derivatives exhibit antiviral properties. For instance, compounds structurally similar to this compound have shown efficacy against various viruses, including Yellow Fever Virus (YFV). The effective concentration (EC50_{50}) values for related compounds ranged from 3.54 to 8.89 μM, demonstrating significant antiviral activity . The selectivity index (SI), which reflects the therapeutic window, was also favorable, suggesting these compounds could be developed as antiviral agents.

Antibacterial and Antifungal Activity

In addition to antiviral properties, benzofuran derivatives have been investigated for their antibacterial and antifungal activities. A study evaluating various alkaloids found that certain benzofuran compounds exhibited notable inhibition zones against Gram-positive and Gram-negative bacteria . For example, compounds with similar structural motifs showed inhibition zones ranging from 18 mm to 24 mm against various pathogens.

The biological activity of this compound may be attributed to several mechanisms:

  • Interaction with Receptors : Similar compounds have been shown to act on dopamine receptors, particularly the D3 receptor, promoting β-arrestin translocation and G protein activation . This interaction could suggest a potential role in neuroprotection.
  • Inhibition of Viral Replication : The antiviral effects may result from the inhibition of viral replication processes, potentially through interference with viral entry or replication machinery.
  • Modulation of Lipophilicity : The lipophilicity of the compound plays a crucial role in its absorption and distribution within biological systems. Compounds with optimal log P values (between -0.4 and 5.6) are generally considered "drug-like" candidates .

Study on Antiviral Activity

In a comparative study involving benzofuran derivatives, several compounds were tested for their antiviral efficacy against YFV. The results indicated that specific substitutions on the benzofuran scaffold significantly affected both the EC50_{50} values and the SI ratios, highlighting the importance of structural modifications in enhancing antiviral potency .

Study on Antibacterial Properties

Another significant investigation focused on the antibacterial properties of benzofuran derivatives. The study reported that certain derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones exceeding 20 mm in some cases . These findings underscore the potential of this compound as a lead compound for developing new antibacterial agents.

Q & A

Basic Questions

Q. What are the key steps in synthesizing Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate, and what analytical methods validate its purity?

  • Synthesis Steps :

  • Core Formation : Construct the benzofuran core via Claisen condensation or Friedel-Crafts acylation .
  • Substituent Introduction : Attach the 4-methylphenylmethoxy group using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
  • Esterification : Finalize the ethyl ester group via acid-catalyzed esterification .
    • Validation :
  • Purity : High-Performance Liquid Chromatography (HPLC) with >95% purity threshold.
  • Structural Confirmation : NMR (¹H/¹³C) for functional groups, IR for carbonyl (C=O) and ether (C-O-C) bonds, and Mass Spectrometry (MS) for molecular ion peaks .

Q. How do the substituents on the benzofuran core influence the compound’s reactivity and stability?

  • 4-Methylphenylmethoxy Group : Enhances lipophilicity, improving membrane permeability in biological assays. The methyl group provides steric hindrance, reducing unintended side reactions .
  • Ethyl Ester : Increases solubility in organic solvents and serves as a protective group for the carboxylic acid, enabling controlled hydrolysis in downstream modifications .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Case Example : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomeric equilibria.
  • Resolution :

  • Solvent Standardization : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) .
  • 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals .
  • Cross-Validation : Compare with structurally similar compounds (e.g., brominated or chlorinated analogs) from literature .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Reaction Optimization :

  • Temperature Control : Maintain 60–80°C during coupling reactions to balance kinetics and side-product formation .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura coupling efficiency .
    • Workflow Adjustments :
  • Intermediate Isolation : Use column chromatography after each step to remove unreacted starting materials .
  • In-Line Monitoring : Implement FTIR or TLC to track reaction progress in real time .

Q. How does this compound compare structurally and functionally to its halogenated analogs?

  • Comparative Analysis :

Compound Structural Difference Functional Impact
Brominated analog (6-Bromo derivative)Bromine at position 6Increased electrophilicity; enhanced binding to thiol-rich enzymes
Chlorinated analogChlorine at 4-methylphenyl groupHigher metabolic stability but reduced solubility
  • Mechanistic Insight : Fluorine or bromine substitutions alter electronic density, affecting binding to biological targets like kinase enzymes .

Methodological Guidance

Q. What experimental designs are recommended for studying this compound’s interactions with biological targets?

  • In Vitro Assays :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ calculations .
  • Cellular Uptake : Label with a fluorescent probe (e.g., BODIPY) and quantify via confocal microscopy .
    • Structural Studies :
  • X-Ray Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450) using SHELXL for refinement .

Q. How to address low yields in the final esterification step?

  • Troubleshooting Checklist :

  • Catalyst Efficiency : Replace H₂SO₄ with Amberlyst-15 for milder conditions .
  • Solvent Choice : Switch from ethanol to DMF to stabilize intermediates .
  • Byproduct Removal : Introduce azeotropic distillation with toluene to remove water .

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